2-Phenylimidazo[2,1-A]phthalazine
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Overview
Description
2-Phenylimidazo[2,1-A]phthalazine is a heterocyclic compound that belongs to the class of phthalazines. Phthalazines are bicyclic nitrogen-containing compounds that have attracted significant attention due to their valuable biological and pharmacological activities. The structure of this compound consists of an imidazo ring fused to a phthalazine ring, with a phenyl group attached to the imidazo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[2,1-A]phthalazine can be achieved through various synthetic routes. One common method involves the condensation of phthalhydrazide with aromatic aldehydes in the presence of a catalyst. For example, the reaction of phthalhydrazide with benzaldehyde in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid can yield this compound .
Another method involves the use of a one-pot, three-component condensation reaction. This method utilizes aromatic aldehydes, dimedone, and phthalhydrazide in the presence of a solid-base catalyst such as amino-functionalized nanoporous silica (SBA-Pr-NH2) under solvent-free conditions at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[2,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the phthalazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazinone derivatives.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of N-alkylated phthalazine derivatives.
Scientific Research Applications
2-Phenylimidazo[2,1-A]phthalazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[2,1-A]phthalazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. The compound binds to the active site of VEGFR-2, preventing the activation of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Phenylimidazo[2,1-A]phthalazine can be compared with other similar compounds, such as:
Phthalazine: A simpler structure with similar biological activities.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused imidazo ring, but with different pharmacological properties.
Quinoxaline: A related bicyclic nitrogen-containing compound with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
CAS No. |
53827-58-0 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-phenylimidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C16H11N3/c1-2-6-12(7-3-1)15-11-19-16(18-15)14-9-5-4-8-13(14)10-17-19/h1-11H |
InChI Key |
GSTJANAIFXHLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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